4-Cyclopentene-1,3-dione
CAS No.: 930-60-9
Cat. No.: VC1590301
Molecular Formula: C5H4O2
Molecular Weight: 96.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 930-60-9 |
|---|---|
| Molecular Formula | C5H4O2 |
| Molecular Weight | 96.08 g/mol |
| IUPAC Name | cyclopent-4-ene-1,3-dione |
| Standard InChI | InChI=1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2 |
| Standard InChI Key | MCFZBCCYOPSZLG-UHFFFAOYSA-N |
| SMILES | C1C(=O)C=CC1=O |
| Canonical SMILES | C1C(=O)C=CC1=O |
| Melting Point | 37.0 °C |
Introduction
Chemical Identity and Structural Characteristics
4-Cyclopentene-1,3-dione (CAS 930-60-9) is a cyclic diketone with the molecular formula C₅H₄O₂ and a molecular weight of 96.0841 g/mol . The compound exhibits a rigid, planar structure due to the presence of both a double bond and two carbonyl groups, which contribute to its unique reactivity patterns. The IUPAC Standard InChIKey for this compound is MCFZBCCYOPSZLG-UHFFFAOYSA-N .
The compound is also known by several synonyms:
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2-Cyclopentene-1,4-dione
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2-Cyclopenten-1,4-dione
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4-Cyclopenten-1,3-dione
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Cyclopent-2-en-1,4-dione
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Cyclopent-2-ene-1,4-dione
The structure features a five-membered carbon ring with a double bond between carbon atoms and two ketone groups positioned at the 1 and 3 positions. This arrangement creates a conjugated system that influences its chemical behavior and reactivity.
Physical and Chemical Properties
4-Cyclopentene-1,3-dione exists as a solid at room temperature with specific physical properties that have been experimentally determined and documented. The comprehensive physical and chemical properties are presented in Table 1.
Table 1: Physical and Chemical Properties of 4-Cyclopentene-1,3-dione
The compound demonstrates significant electron affinity (1.14 ± 0.13 eV), as determined by the IMRE method by Paul and Kebarle in 1989 . The ionization energy has been measured using photoelectron (PE) spectroscopy, with values ranging from 9.6 to 10.25 eV depending on the specific measurement conditions .
Chemical Reactivity and Synthesis
Chemical Reactivity
4-Cyclopentene-1,3-dione exhibits reactivity patterns characteristic of α,β-unsaturated carbonyl compounds. The presence of two carbonyl groups in conjunction with the carbon-carbon double bond creates an extended conjugated system that can participate in various chemical transformations. Key reactivity features include:
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Nucleophilic addition reactions at the carbonyl groups
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Conjugate additions at the β-carbon position
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Diels-Alder reactions as a dienophile
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Reduction of the carbonyl groups and/or the carbon-carbon double bond
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Enolization and subsequent alkylation or acylation reactions
The compound can undergo hydrogenation to form cyclopentane-1,3-diol, a reaction that proceeds via the intermediate 3-hydroxycyclopentanone. This transformation has been studied in detail, revealing a two-step reduction process with potential for competitive dehydration pathways .
Synthesis Methods
The synthesis of 4-Cyclopentene-1,3-dione can be accomplished through various routes. One documented purification procedure involves dissolution in isopropanol, filtration to remove impurities, and subsequent crystallization from tetrahydrofuran (THF) . The process yields a product with >99% purity, as determined by ¹H-NMR spectroscopy.
Spectroscopic data for the purified compound includes:
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¹H-NMR (300 MHz, DMSO-d₆): δ = 12.18 (br, 1H, OH), 5.07 (s, 1H, CH), 2.36 (s, 4H, CH₂) ppm
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¹³C-NMR (75 MHz, DMSO-d₆): δ = 197.78, 105.02, 31.36 ppm
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FTIR: 2365, 1869, 1558, 1420, 1395, 1346, 1306, 1236, 1234, 1171, 999, 905, 843, 633 cm⁻¹
Applications in Scientific Research
Organic Synthesis
4-Cyclopentene-1,3-dione serves as a valuable building block in organic synthesis, contributing to the creation of more complex molecules with potential applications in various fields. Its applications in synthetic chemistry include:
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Synthesis of 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B (a 2-acylcyclopentene-1,3-dione derivative)
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Preparation of various substituted cyclopentenediones with specific functional properties
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Participation in copolymerization reactions with compounds such as acrylonitrile and methyl methacrylate
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Utilization in Diels-Alder reactions as a dienophile component, enabling the construction of polycyclic structures
Research published in Tetrahedron has demonstrated the utility of 4-cyclopentene-1,3-dione and its derivatives in the synthesis of complex natural products, including the core structure of madreporanone .
Biochemical Research
In biochemical investigations, 4-Cyclopentene-1,3-dione has been employed to study various biological systems and processes:
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Investigation of the influence of sulfhydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein
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Studies on the effects of cyclopentenone prostaglandins and related compounds on insulin-like growth factor-I and Waf1 gene expression
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Design of antiangiogenic hypoxic cell radiosensitizers containing the 2-aminomethylene-4-cyclopentene-1,3-dione moiety
Physical Chemistry Applications
In the realm of physical chemistry, 4-Cyclopentene-1,3-dione has been studied for its electronic structure and spectroscopic properties:
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Gas phase ion energetics data, including electron affinity and ionization energy determinations
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Cavity ringdown spectrum analysis of the T₁(n,π*) ← S₀ transition near 487 nm, revealing a very weak band system with an extinction coefficient of approximately 0.05 dm³ mol⁻¹ cm⁻¹
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Investigations into the electronic structure using photoelectron spectroscopy
Biological Activity and Applications
Antifungal Properties
One of the most significant biological activities attributed to 4-Cyclopentene-1,3-dione is its antifungal properties. The compound has been identified as a potent inhibitor of chitin synthesis in fungi, making it effective against human-pathogenic species such as Candida, with an inhibitory concentration (IC₅₀) ranging from 1 to 2 μM .
Antimicrobial Activity
Cyclopent-4-ene-1,3-diones (CPDs), the class of compounds to which 4-Cyclopentene-1,3-dione belongs, have been reported as promising antimicrobial agents. Research published in the Journal of Bioorganic and Medicinal Chemistry has investigated dimeric cyanobacterial cyclopent-4-ene-1,3-dione as a selective inhibitor of Gram-positive bacteria growth .
Derivatives and Related Compounds
Numerous derivatives of 4-Cyclopentene-1,3-dione have been synthesized and studied, each with distinct properties and potential applications. Some notable examples include:
2,2-Dimethyl-4-cyclopentene-1,3-dione
This compound (CAS 26154-22-3) features two methyl groups at the 2-position of the cyclopentene ring. It has a molecular formula of C₇H₈O₂ and a molecular weight of 124.14 g/mol. Its synthesis has been reported in Tetrahedron Letters .
2,4-Diphenyl-4-cyclopentene-1,3-dione
With two phenyl substituents at positions 2 and 4, this derivative (CAS 619109) has a molecular formula of C₁₇H₁₂O₂ and a molecular weight of 248.27 g/mol. The addition of phenyl groups significantly alters its physical properties and reactivity compared to the parent compound .
2-(4-Chlorophenyl)-4-cyclopentene-1,3-dione
This derivative (CAS 209159-28-4) contains a 4-chlorophenyl substituent at position 2 of the cyclopentene ring. It has a molecular formula of C₁₁H₇ClO₂ and a molecular weight of 206.62 g/mol. The compound has been studied for its potential applications in medicinal chemistry and related fields.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information about 4-Cyclopentene-1,3-dione:
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¹H-NMR (300 MHz, DMSO-d₆):
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¹³C-NMR (75 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
IR spectroscopy reveals characteristic absorption bands for functional groups present in 4-Cyclopentene-1,3-dione:
FTIR absorption bands (cm⁻¹): 2365, 1869, 1558, 1420, 1395, 1346, 1306, 1236, 1234, 1171, 999, 905, 843, 633
Photoelectron (PE) Spectroscopy
PE spectroscopy has been used to determine the ionization energy of 4-Cyclopentene-1,3-dione:
Current Research and Future Perspectives
Recent research has expanded our understanding of 4-Cyclopentene-1,3-dione and its potential applications:
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Development of cyclopentane-1,3-diol (a reduced form of 4-Cyclopentene-1,3-dione) as a building block for polymers and fuels, demonstrating the compound's potential in sustainable chemistry applications
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Study of the cavity ringdown spectrum of the T₁(n,π*) ← S₀ transition, contributing to fundamental knowledge of the compound's electronic structure and spectroscopic properties
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Exploration of cyclopentenedione derivatives as selective inhibitors of Gram-positive bacteria growth, pointing toward potential applications in antibacterial therapy
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Investigation of facial selectivity in Diels-Alder reactions of 2,2-disubstituted cyclopent-4-ene-1,3-dione derivatives, enhancing our understanding of the stereochemical aspects of reactions involving these compounds
Future research directions may include:
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Further exploration of the compound's antimicrobial and antifungal properties, with potential development of novel therapeutic agents
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Investigation of new synthetic methodologies utilizing 4-Cyclopentene-1,3-dione as a building block
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Development of sustainable applications in polymer science and materials chemistry
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Detailed mechanistic studies of the compound's reactions to enhance synthetic utility
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